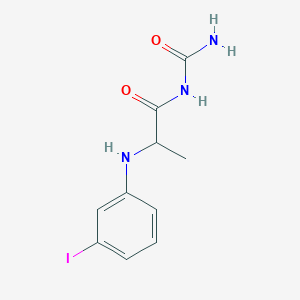
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide is an organic compound with the molecular formula C10H12IN3O2 and a molecular weight of 333.13 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a propanamide backbone, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide typically involves the reaction of 3-iodoaniline with a carbamoylating agent under controlled conditions. One common method includes the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
n-Carbamoyl-2-((4-iodophenyl)amino)propanamide: Similar structure with the iodine atom at the para position.
n-Carbamoyl-2-((2-iodophenyl)amino)propanamide: Similar structure with the iodine atom at the ortho position.
n-Carbamoyl-2-((3-bromophenyl)amino)propanamide: Similar structure with a bromine atom instead of iodine.
Uniqueness
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H12IN3O2 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
N-carbamoyl-2-(3-iodoanilino)propanamide |
InChI |
InChI=1S/C10H12IN3O2/c1-6(9(15)14-10(12)16)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H3,12,14,15,16) |
InChI Key |
GVNXCUFMFMGFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
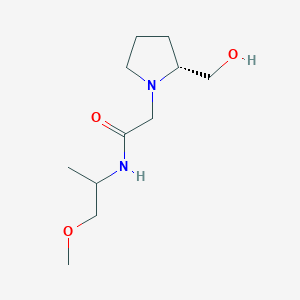
![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)
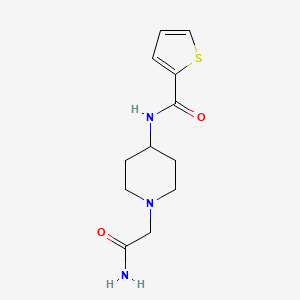
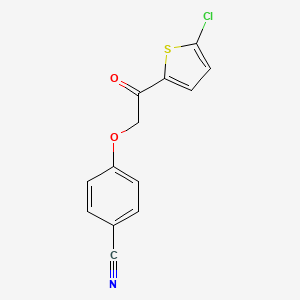
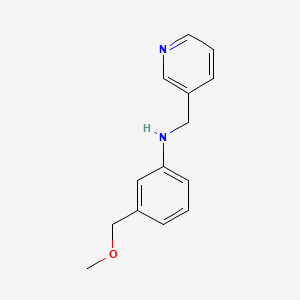
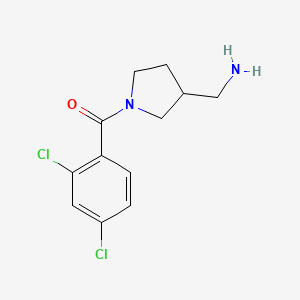

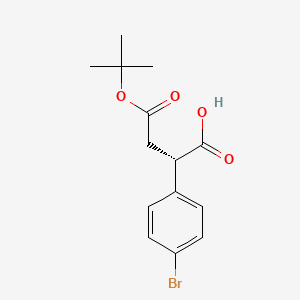
![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
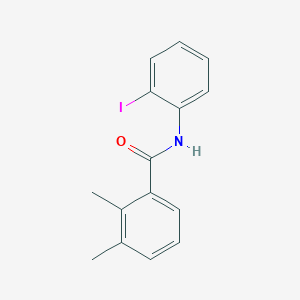
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)
